molecular formula C10H8ClFN4O B11792528 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

Katalognummer: B11792528
Molekulargewicht: 254.65 g/mol
InChI-Schlüssel: SMRGHYCKVRUPND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with an amino group, a chloro-fluorophenyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-2-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining safety and environmental standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups .

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 5-Phenyl-1H-pyrazole-3-carboxamide
  • 5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl
  • 1,2,4-Triazoles

Uniqueness

What sets 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the amino and carboxamide functionalities, allows for a wide range of chemical modifications and applications .

Eigenschaften

Molekularformel

C10H8ClFN4O

Molekulargewicht

254.65 g/mol

IUPAC-Name

5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H8ClFN4O/c11-5-1-2-8(7(12)3-5)16-9(13)6(4-15-16)10(14)17/h1-4H,13H2,(H2,14,17)

InChI-Schlüssel

SMRGHYCKVRUPND-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.